molecular formula C8H8N4 B175779 2-(1H-imidazol-1-yl)pyridin-3-amine CAS No. 156489-93-9

2-(1H-imidazol-1-yl)pyridin-3-amine

Cat. No. B175779
M. Wt: 160.18 g/mol
InChI Key: YZUACNPJPNGVMZ-UHFFFAOYSA-N
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Description

“2-(1H-imidazol-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 156489-93-9 . It has a molecular weight of 160.18 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of compounds similar to “2-(1H-imidazol-1-yl)pyridin-3-amine” often involves reactions such as the Mizoroki–Heck reaction . This is followed by a two-step reduction process, fluorination with NFSI and NaH, and finally hydrolysis in 12 M HCl .


Molecular Structure Analysis

The IUPAC name for “2-(1H-imidazol-1-yl)pyridin-3-amine” is 2-(1H-imidazol-1-yl)-3-pyridinylamine . The InChI code for this compound is 1S/C8H8N4/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,9H2 .


Physical And Chemical Properties Analysis

“2-(1H-imidazol-1-yl)pyridin-3-amine” is a powder that is stored at room temperature . It has a molecular weight of 160.18 .

Scientific Research Applications

  • Pharmaceutical Research

    • Imidazole derivatives, including 2-(1H-imidazol-1-yl)pyridin-3-amine, have been studied for their broad range of chemical and biological properties . They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • The methods of application or experimental procedures vary widely depending on the specific biological activity being studied. Generally, these compounds are synthesized in a laboratory setting and then tested in vitro (in a controlled lab environment outside of a living organism) or in vivo (inside a living organism) for their biological activity .
    • The results or outcomes obtained also vary widely. For example, certain imidazole derivatives have been found to exhibit strong antibacterial or antifungal activity, while others may exhibit anti-inflammatory or antitumor activity .
  • DNA Interaction Studies

    • Some imidazole derivatives have been studied for their ability to interact with DNA . For example, one study found that a certain compound was able to bind to DNA grooves and exhibited peroxide-mediated DNA-cleavage properties .
    • The methods of application or experimental procedures in these studies typically involve synthesizing the imidazole derivative, then testing its interaction with DNA using various biochemical and biophysical techniques .
    • The results of these studies can provide valuable insights into the mechanisms of DNA interaction, which could potentially lead to the development of new drugs or therapies .
  • Chemical Synthesis

    • Imidazole derivatives, including 2-(1H-imidazol-1-yl)pyridin-3-amine, are used in various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .
    • The methods of application or experimental procedures in these studies typically involve synthesizing the imidazole derivative, then testing its interaction with other compounds using various chemical techniques .
    • The results of these studies can provide valuable insights into the mechanisms of chemical reactions, which could potentially lead to the development of new synthetic methodologies .
  • DNA-Binding Studies

    • Some imidazole derivatives have been studied for their ability to bind to DNA . For example, mixed ligand Cu (II) complexes have been prepared, and their DNA-binding properties have been proved by absorption spectroscopy, fluorescence spectroscopy, viscosity measurements, and thermal denaturation methods .
    • The methods of application or experimental procedures in these studies typically involve synthesizing the imidazole derivative, then testing its interaction with DNA using various biochemical and biophysical techniques .
    • The results of these studies can provide valuable insights into the mechanisms of DNA interaction, which could potentially lead to the development of new drugs or therapies .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-imidazol-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUACNPJPNGVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585541
Record name 2-(1H-Imidazol-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-yl)pyridin-3-amine

CAS RN

156489-93-9
Record name 2-(1H-Imidazol-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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